molecular formula C25H33N2O6P B051692 2,3-Dahpic CAS No. 117085-60-6

2,3-Dahpic

Cat. No.: B051692
CAS No.: 117085-60-6
M. Wt: 488.5 g/mol
InChI Key: YNBOYTXJMIRRSS-UHFFFAOYSA-N
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Description

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves multiple steps, including the formation of the indole ring, the introduction of the carboxylic acid group, and the attachment of the phosphoryl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2R)-glufosinate: A similar compound with a different stereochemistry at the 2-position.

    2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid: Another compound with a similar phosphoryl group but different overall structure.

Uniqueness

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

117085-60-6

Molecular Formula

C25H33N2O6P

Molecular Weight

488.5 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[hydroxy(4-phenylbutyl)phosphoryl]oxyhexanoyl]-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C25H33N2O6P/c26-16-8-6-15-23(33-34(31,32)17-9-7-12-19-10-2-1-3-11-19)24(28)27-21-14-5-4-13-20(21)18-22(27)25(29)30/h1-5,10-11,13-14,22-23H,6-9,12,15-18,26H2,(H,29,30)(H,31,32)/t22-,23-/m0/s1

InChI Key

YNBOYTXJMIRRSS-UHFFFAOYSA-N

SMILES

C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)[C@H](CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C(CCCCN)OP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O

Synonyms

2,3-DAHPIC
2,3-dihydro-1-(6-amino-2-((hydroxy-(4-phenylbutyl)phosphinyl)oxy)-1-oxohexyl)-1H-indole-2-carboxylic acid

Origin of Product

United States

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